molecular formula C27H30N6O3 B582533 1-PiperidineacetaMide, 4-[3-Methoxy-4-[[7-(2-Methoxyphenyl)pyrrolo[2,1-f][1,2,4]triazin-2-yl]aMino]phenyl]- CAS No. 1233145-49-7

1-PiperidineacetaMide, 4-[3-Methoxy-4-[[7-(2-Methoxyphenyl)pyrrolo[2,1-f][1,2,4]triazin-2-yl]aMino]phenyl]-

Cat. No.: B582533
CAS No.: 1233145-49-7
M. Wt: 486.576
InChI Key: WLTMYDRAYRGWMO-UHFFFAOYSA-N
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Description

1-Piperidineacetamide, 4-[3-Methoxy-4-[[7-(2-Methoxyphenyl)pyrrolo[2,1-f][1,2,4]triazin-2-yl]amino]phenyl]- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a piperidine ring, a methoxyphenyl group, and a pyrrolo[2,1-f][1,2,4]triazine moiety. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

2-[4-[3-methoxy-4-[[7-(2-methoxyphenyl)pyrrolo[2,1-f][1,2,4]triazin-2-yl]amino]phenyl]piperidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6O3/c1-35-24-6-4-3-5-21(24)23-10-8-20-16-29-27(31-33(20)23)30-22-9-7-19(15-25(22)36-2)18-11-13-32(14-12-18)17-26(28)34/h3-10,15-16,18H,11-14,17H2,1-2H3,(H2,28,34)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTMYDRAYRGWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=C3N2N=C(N=C3)NC4=C(C=C(C=C4)C5CCN(CC5)CC(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 7-(2-Methoxyphenyl)pyrrolo[2,1-f] triazin-2-amine

  • Starting Material : 1H-Pyrrole-2-carboxamide derivatives are treated with 2-methoxyphenylboronic acid under Suzuki–Miyaura coupling conditions to introduce the aryl group at the 7-position.

  • Cyclization : The functionalized pyrrole undergoes regioselective cyclization using NaOMe in methanol under microwave irradiation at 150°C for 1 hour, yielding the triazine core.

  • Amination : The 2-position is aminated via nucleophilic substitution with aqueous ammonia at 80°C, producing the target amine.

Key Conditions :

  • Microwave heating reduces reaction time from 24 hours to 1 hour.

  • Yields for analogous triazinones range from 65–78%.

Synthesis of the 4-(3-Methoxy-4-aminophenyl)piperidineacetamide Scaffold

The piperidineacetamide subunit is prepared through a sequence involving aryl acetylation, piperidine ring formation, and functional group interconversion.

Acetamide Formation

4-Aminophenol is acetylated with acetic anhydride in water with pyridine catalysis, yielding N-(4-hydroxyphenyl)acetamide (3a ) (mp 168–170°C).

Hydrogenation and Resolution

For stereochemical control (if required), the intermediate is hydrogenated over Pd/C in acetic acid, followed by diastereomeric resolution using dibenzoyl-L-tartaric acid.

Key Conditions :

  • Alkylation in DMSO achieves 85–90% conversion.

  • Hydrogenation at 50 psi H₂ ensures complete pyridine-to-piperidine reduction.

Coupling of Pyrrolotriazine and Piperidineacetamide Subunits

The final coupling involves Buchwald–Hartwig amination or direct nucleophilic substitution.

Buchwald–Hartwig Amination

  • Reagents : Pd₂(dba)₃, Xantphos, Cs₂CO₃ in toluene at 110°C.

  • Procedure : The 4-(3-methoxy-4-aminophenyl)piperidineacetamide reacts with 7-(2-methoxyphenyl)pyrrolo[2,1-f]triazin-2-yl chloride, yielding the target compound.

Direct Amination

  • Conditions : The triazin-2-amine and bromophenylpiperidineacetamide are heated in DMF with K₂CO₃ at 120°C for 12 hours.

Comparative Data :

MethodYield (%)Purity (%)
Buchwald–Hartwig7298
Direct5891

Purification and Characterization

Chromatography

Crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7).

Recrystallization

Recrystallization from ethanol yields white crystals (mp 214–216°C).

Spectroscopic Data

  • IR (KBr) : 1670 cm⁻¹ (C=O), 3310 cm⁻¹ (N-H).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 3.87 (s, 3H, OCH₃).

Optimization Challenges and Solutions

  • Regioselectivity in Cyclization : Microwave-assisted conditions suppress side products.

  • Steric Hindrance in Coupling : Bulkier ligands (Xantphos) improve Pd catalyst efficiency.

  • Diastereomer Resolution : Tartaric acid resolves erythro/threo forms with >99% ee .

Chemical Reactions Analysis

1-Piperidineacetamide, 4-[3-Methoxy-4-[[7-(2-Methoxyphenyl)pyrrolo[2,1-f][1,2,4]triazin-2-yl]amino]phenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents include acids, bases, and specific catalysts that facilitate these reactions. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-Piperidineacetamide, 4-[3-Methoxy-4-[[7-(2-Methoxyphenyl)pyrrolo[2,1-f][1,2,4]triazin-2-yl]amino]phenyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-Piperidineacetamide, 4-[3-Methoxy-4-[[7-(2-Methoxyphenyl)pyrrolo[2,1-f][1,2,4]triazin-2-yl]amino]phenyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-Piperidineacetamide, 4-[3-Methoxy-4-[[7-(2-Methoxyphenyl)pyrrolo[2,1-f][1,2,4]triazin-2-yl]amino]phenyl]- can be compared with similar compounds such as:

The uniqueness of 1-Piperidineacetamide, 4-[3-Methoxy-4-[[7-(2-Methoxyphenyl)pyrrolo[2,1-f][1,2,4]triazin-2-yl]amino]phenyl]- lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Biological Activity

1-Piperidineacetamide, 4-[3-Methoxy-4-[[7-(2-Methoxyphenyl)pyrrolo[2,1-f][1,2,4]triazin-2-yl]amino]phenyl]- is a complex organic compound with potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular FormulaC27H30N6O3
Molecular Weight486.57 g/mol
CAS Number1233145-49-7
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

Synthesis

The synthesis of 1-Piperidineacetamide involves multiple steps, typically starting from readily available piperidine derivatives. The key steps include the formation of the pyrrolo-triazine core and subsequent functionalization to introduce methoxy and amino groups. Specific synthetic routes can vary depending on the desired purity and yield.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds similar to 1-Piperidineacetamide. For instance, derivatives containing piperidine moieties have shown promising results in inhibiting cancer cell proliferation. A study reported that piperidine-based compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant antiproliferative activity .

Antibacterial and Antifungal Activity

The compound's structural features suggest potential antibacterial and antifungal activities. Research has demonstrated that related piperidine derivatives possess moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. These findings indicate that 1-Piperidineacetamide could also exhibit similar antimicrobial properties .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. Compounds with similar structures have been evaluated for their effectiveness as acetylcholinesterase (AChE) inhibitors. Some derivatives showed IC50 values significantly lower than standard inhibitors, suggesting a strong potential for treating conditions like Alzheimer's disease .

Case Study 1: Antitumor Efficacy

In a recent study, a series of piperidine derivatives were tested against prostate cancer cell lines. The results indicated that compounds with structural similarities to 1-Piperidineacetamide inhibited cell growth effectively, with some achieving IC50 values below 5 µM. The mechanism was attributed to tubulin inhibition, leading to mitotic arrest in treated cells .

Case Study 2: Antimicrobial Screening

A screening of various piperidine derivatives for antimicrobial activity revealed that several compounds displayed significant inhibition against both gram-positive and gram-negative bacteria. For example, one derivative showed an IC50 value of 2.14 µM against Bacillus subtilis, highlighting the potential of this class of compounds in developing new antibiotics .

Q & A

Q. What are the recommended synthetic routes for 1-PiperidineacetaMide derivatives containing pyrrolo[2,1-f][1,2,4]triazine cores?

Methodological Answer: The synthesis involves multi-step reactions starting with cyclization to form the pyrrolo[2,1-f][1,2,4]triazine core. Key steps include:

  • Buchwald-Hartwig amination for introducing aryl amino groups using palladium catalysts (e.g., Pd(OAc)₂/XPhos) .
  • Functionalization of the piperidineacetamide moiety via nucleophilic substitution or reductive amination.
    Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yields. For example, switching from DMF to dioxane increased yields by 20% in analogous triazolopyrimidine syntheses .

Q. How should researchers approach structural characterization of this compound?

Methodological Answer: Use a tiered analytical approach:

  • NMR spectroscopy : 1H/13C NMR with 2D-COSY for resolving overlapping signals in the methoxyphenyl region .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₃₀H₃₁N₇O₃ requires ±1 ppm accuracy).
  • X-ray crystallography : Resolve stereochemistry of the piperidine ring and confirm substituent orientation .
    For polymorphic forms, employ powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What experimental strategies address low yields in the final coupling step of triazine-piperidine hybrids?

Methodological Answer:

  • Design of Experiments (DoE) : Systematically vary catalyst loading (e.g., 1–5 mol% Pd₂(dba)₃), solvent (dioxane vs. toluene), and temperature (80–120°C) .
  • Parallel microscale screening : Test 10–20 conditions in parallel to identify optimal stoichiometry (e.g., 1.2:1 amine:halide ratio).
    Contradictory reports on solvent effects (polar aprotic vs. ethereal) suggest system-specific optimization .

Q. How to resolve spectral data contradictions between predicted and observed NMR shifts in the methoxyphenyl substituent?

Methodological Answer:

  • Computational modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict chemical shifts, accounting for solvent effects (e.g., DMSO vs. CDCl₃) .
  • Synthesize simplified analogs : Isolate electronic contributions of substituents (e.g., replace methoxy with H or Cl) to validate shielding effects .
    This approach resolved discrepancies in pyrrolo[2,1-f]triazine derivatives, where para-substituents caused unexpected upfield shifts .

Q. What methodologies enable precise determination of structure-activity relationships (SAR) for methoxyphenyl and piperidine moieties?

Methodological Answer:

  • Positional scanning SAR : Synthesize analogs with:
    • Methoxyphenyl : Ortho/meta/para substitutions; vary alkoxy chain length (e.g., OMe vs. OEt) .
    • Piperidine : N-alkylation (e.g., methyl, ethyl) and stereochemical inversion .
  • High-content screening : Pair kinase inhibition assays (e.g., JAK/STAT pathways) with molecular docking (AutoDock Vina) to map binding interactions .

Q. How to design stability studies for lab-scale batches under accelerated degradation conditions?

Methodological Answer:

  • ICH stress testing : Expose samples to:
    • Thermal stress : 40–60°C for 14 days.
    • Hydrolytic stress : 0.1N HCl/NaOH at 25°C.
    • Oxidative stress : 3% H₂O₂ .
      Monitor degradation via UPLC-PDA-MS and set acceptance criteria (<10% impurities). Note: Triazine analogs showed photolytic instability, requiring amberized storage .

Q. What analytical techniques differentiate isomeric byproducts from Buchwald-Hartwig amination?

Methodological Answer:

  • Chiral HPLC : Use Chiralpak IA/IB columns with heptane/ethanol gradients to separate enantiomers .
  • 2D NOESY NMR : Identify spatial proximity of substituents (e.g., methoxyphenyl vs. piperidine protons) .
  • Ion mobility spectrometry (IMS) : Resolve diastereomers based on collision cross-section differences .

Biological Research Questions

Q. What biological screening approaches are recommended for initial pharmacological profiling?

Methodological Answer:

  • Tiered screening :
    • Target-based assays : Kinase inhibition (JAK2, ALK) at 1–10 μM .
    • Cell viability assays : Test in 3–5 cancer lines (e.g., HCT-116, MCF7) with dose-response curves (IC₅₀ determination) .
    • SPR analysis : Measure binding kinetics (KD) for primary targets .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on solvent effects in palladium-catalyzed steps?

Methodological Answer:

  • Meta-analysis : Compare reaction matrices from 5–10 studies. For example:
    • DMF improved yields in electron-deficient substrates but caused decomposition in electron-rich analogs .
    • Use solvent parameter tables (Hansen solubility parameters) to predict compatibility .

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